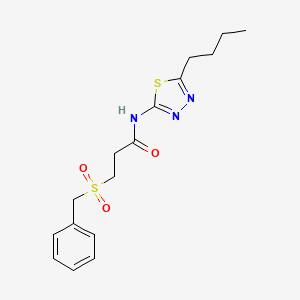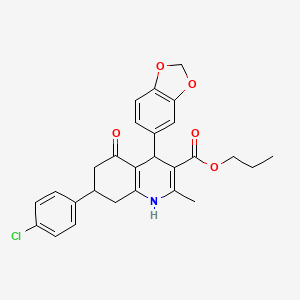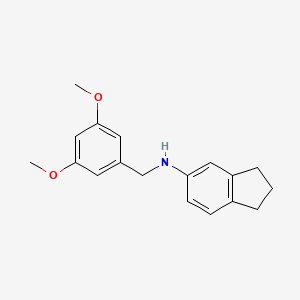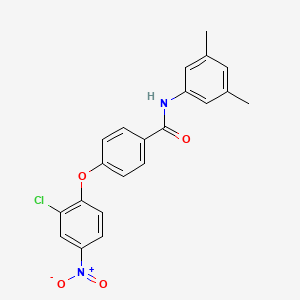
3-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)propanamide, also known as BPTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPTP belongs to the class of sulfonamide compounds and has a unique molecular structure that makes it a promising candidate for drug development.
Mécanisme D'action
3-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)propanamide exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in cell proliferation, migration, and angiogenesis. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. By inhibiting the activity of these enzymes, this compound can prevent the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. This compound has been shown to reduce the proliferation of cancer cells, inhibit the formation of new blood vessels, and induce apoptosis in cancer cells. This compound has also been shown to reduce the levels of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)propanamide has several advantages as a research tool, including its high potency, selectivity, and low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential to interact with other compounds in biological systems.
Orientations Futures
There are several future directions for research on 3-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)propanamide. One potential direction is to explore the use of this compound as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to investigate the mechanism of action of this compound in more detail, including its interactions with various enzymes and signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Méthodes De Synthèse
3-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)propanamide can be synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of benzylsulfonyl chloride with 5-butyl-1,3,4-thiadiazol-2-amine to form the intermediate product. The intermediate product is then reacted with 3-bromopropanoyl chloride to yield this compound.
Applications De Recherche Scientifique
3-(benzylsulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular diseases, and neurological disorders. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
3-benzylsulfonyl-N-(5-butyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-2-3-9-15-18-19-16(23-15)17-14(20)10-11-24(21,22)12-13-7-5-4-6-8-13/h4-8H,2-3,9-12H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDRACUQXYRYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-N-(4-methoxybenzyl)benzamide](/img/structure/B5027569.png)
![2-[(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5027573.png)
![(2,6-dichloro-4-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5027577.png)
![1-[(3-bromophenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5027581.png)

![1,3-dicyclohexyl-5-({[(1-isobutyryl-4-piperidinyl)methyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027607.png)
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5027622.png)

![3-allyl-2-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5027634.png)

![2-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5027645.png)
![8-[4-(2,4-dimethylphenoxy)butoxy]-2-methylquinoline](/img/structure/B5027648.png)

![4-chloro-3-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5027658.png)